3-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “3-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride” is C11H14BrCl2NO . The InChI Code is 1S/C11H13BrClNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 327.05 . It is a solid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Scientific Research Applications
Metabolic Activity in Obese Rats : A study explored the metabolic activity of a compound with a similar structure, focusing on its effects on food intake and weight gain in obese rats. The compound showed an increase in free fatty acid concentration in treated rats, suggesting potential applications in obesity research and metabolic studies (Massicot et al., 1985).
Feeding Behavior and Toxicity : Research on a similar compound examined its effects on feeding behavior, highlighting its potential as a non-amphetamine substance with low toxicity. This study could inform applications in appetite modulation and obesity treatment (Massicot et al., 1984).
Molecular Structure Studies : A study on the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, provided insights into its conformation and interactions, which could be relevant for designing compounds with specific molecular properties (Szafran et al., 2007).
Degradation of Environmental Pollutants : A study investigated the degradation of 4-chlorophenol, an environmental pollutant, using various electrochemical methods. This research could inform applications in environmental remediation and pollution control (Brillas et al., 1998).
Antimicrobial Activities : Research on the synthesis of compounds containing piperidine structures, similar to the compound of interest, examined their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWFTIPXASDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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